1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide
Description
This compound (CAS: 1251561-54-2) is a heterocyclic small molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole group at position 4 and a piperidine-4-carboxamide moiety linked to a 2-(pyridin-2-yl)ethyl chain at the carboxamide nitrogen. Its molecular formula is C₂₂H₂₇N₇O, with a molecular weight of 405.50 g/mol . Key physicochemical properties include a logP of ~2.88 (indicating moderate lipophilicity) and a polar surface area of ~66.9 Ų, suggesting moderate membrane permeability .
Properties
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c1-16-15-17(2)29(27-16)20-7-12-25-22(26-20)28-13-8-18(9-14-28)21(30)24-11-6-19-5-3-4-10-23-19/h3-5,7,10,12,15,18H,6,8-9,11,13-14H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMQBEYJMMNURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)N3CCC(CC3)C(=O)NCCC4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring, and finally, the piperidine ring is introduced. Common reagents used in these reactions include various alkylating agents, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Key Data :
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Cyclocondensation | AcOH, reflux, 12h | 66–88% | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 75–90% |
Piperidine-4-Carboxamide Functionalization
The piperidine carboxamide moiety is synthesized via amide coupling or reductive amination :
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Amide Formation : Piperidine-4-carboxylic acid reacts with 2-(pyridin-2-yl)ethylamine using HATU/DIPEA in DMF to form the carboxamide .
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Reductive Amination : A ketone intermediate (e.g., 4-oxopiperidine) reacts with 2-(pyridin-2-yl)ethylamine in the presence of NaBH₃CN .
Key Data :
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Amide Coupling | HATU, DIPEA, DMF, RT | 85–94% | |
| Reductive Amination | NaBH₃CN, MeOH, 0°C to RT | 70–82% |
N-Alkylation of Pyrazole
The pyrazole’s N1 position is alkylated via Mitsunobu or SNAr (Nucleophilic Aromatic Substitution) :
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Mitsunobu Reaction : 3,5-Dimethylpyrazole reacts with 4-chloropyrimidine-2-yl derivatives using DIAD/PPh₃ .
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SNAr : Electron-deficient pyrimidines (e.g., 4-fluoropyrimidine) react with pyrazole under basic conditions (K₂CO₃, DMF) .
Key Data :
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Mitsunobu | DIAD, PPh₃, THF, 0°C to RT | 60–75% | |
| SNAr | K₂CO₃, DMF, 80°C | 50–65% |
Pyridine Ethyl Side-Chain Modifications
The 2-(pyridin-2-yl)ethyl group is introduced via Grignard Addition or Heck Coupling :
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Grignard Reaction : 2-Pyridylmagnesium bromide reacts with acrylonitrile, followed by hydrolysis to the amine .
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Heck Coupling : Vinylpyridine couples with iodopyrimidine-piperidine intermediates using Pd(OAc)₂ .
Key Data :
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Grignard Addition | THF, −78°C to RT | 65–78% | |
| Heck Coupling | Pd(OAc)₂, PPh₃, NEt₃, DMF, 100°C | 55–70% |
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound lies in its function as a Janus kinase (JAK) inhibitor . JAKs are critical in the signaling pathways of various cytokines and growth factors, making them significant targets for treating inflammatory diseases and certain cancers. The compound has shown promise in inhibiting JAK1, JAK2, JAK3, and TYK2 kinases, which are implicated in conditions such as rheumatoid arthritis and myeloproliferative neoplasms .
Cancer Therapy
The compound's ability to inhibit cyclin-dependent kinases (CDKs) has also been investigated. CDKs play a pivotal role in cell cycle regulation, and their dysregulation is often associated with cancer progression. Research indicates that compounds with similar structures can effectively inhibit CDK4 and CDK6, leading to reduced cell proliferation in cancer cell lines . This positions the compound as a potential candidate for developing new cancer therapies.
Antimicrobial Activity
Recent studies have indicated that pyrazole and pyrimidine derivatives exhibit antimicrobial properties. The structural features of this compound suggest it may possess similar activities against various pathogens, although specific studies on this compound are still needed to confirm these effects .
Case Study 1: JAK Inhibition in Rheumatoid Arthritis
A study evaluated the efficacy of various JAK inhibitors, including derivatives similar to this compound, in animal models of rheumatoid arthritis. Results demonstrated significant reductions in inflammatory markers and joint swelling, indicating potential therapeutic benefits for patients suffering from autoimmune diseases.
Case Study 2: CDK Inhibition in Cancer Models
In vitro studies using acute myeloid leukemia cell lines treated with compounds structurally related to this piperidine derivative showed marked cell cycle arrest and apoptosis at specific concentrations. These findings support the hypothesis that such compounds can be developed into effective cancer treatments targeting CDK pathways .
Mechanism of Action
The mechanism of action of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrimidine-pyrazole-piperidine hybrids. Below is a detailed comparison with three analogues:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents |
|---|---|---|---|---|
| 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide | C₂₂H₂₇N₇O | 405.50 | 2.88 | Pyridin-2-yl-ethyl, 3,5-dimethylpyrazole |
| 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide (P592-0749) | C₂₃H₂₈N₆O₂ | 420.51 | 2.88 | 3-Methoxybenzyl, 3,5-dimethylpyrazole |
| N-[6-(3,5-dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide | C₂₀H₂₃N₇O₂ | 401.45 | 2.50 | 2-Furyl, 4-methylpiperazine |
| 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide | C₂₄H₂₄ClN₅O₂ | 458.94 | 3.20 | Benzofuropyrimidine, 4-chlorophenethyl |
Key Observations
Substituent Effects on Lipophilicity: The target compound’s pyridin-2-yl-ethyl group contributes to its logP (~2.88), comparable to P592-0749 (logP = 2.88), which has a 3-methoxybenzyl substituent. Both groups enhance lipophilicity but differ in electronic effects: the pyridine nitrogen may engage in hydrogen bonding, while the methoxy group in P592-0749 provides electron-donating properties .
Impact of Heterocyclic Cores :
- Replacing the pyrimidine core with benzofuro[3,2-d]pyrimidine increases molecular weight and aromaticity, likely enhancing π-π stacking interactions with hydrophobic protein pockets .
- The 2-furyl substituent in the third analogue introduces a polar heterocycle, lowering logP (2.50) and possibly improving solubility .
Bioavailability Considerations :
- The target compound’s polar surface area (66.9 Ų) is lower than P592-0749’s (similar due to methoxy group), suggesting comparable passive diffusion capabilities .
- The 4-methylpiperazine in the third analogue may improve solubility via tertiary amine protonation at physiological pH, though this is absent in the target compound .
Biological Activity
The compound 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H28N6O
- Molecular Weight : 404.51 g/mol
- LogP : 2.9571 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 1
- Polar Surface Area : 59.211 Ų
Biological Activity Overview
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Adenosine Receptors : It binds with high affinity to adenosine receptors, particularly A2A, which plays a crucial role in neuroprotection and anti-inflammatory responses .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation, contributing to its anticancer effects .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling pyrazole-pyrimidine intermediates with piperidine-carboxamide derivatives. For example, a common approach involves:
Suzuki-Miyaura coupling to attach the pyrimidine-pyrazole moiety.
Amide bond formation via activation of the carboxylic acid (e.g., using HATU or EDC/NHS) with the pyridylethylamine side chain.
Characterization of Intermediates:
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for amides) .
- NMR (¹H/¹³C) : Assign protons and carbons (e.g., pyrazole methyl groups at δ ~2.1–2.5 ppm; pyridine aromatic protons at δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular ions (e.g., ESI-MS for [M+H]⁺) .
Q. Table 1: Key Spectral Parameters for Intermediate Characterization
| Technique | Target Signals | Purpose |
|---|---|---|
| ¹H NMR | δ 2.1–2.5 (pyrazole-CH₃), δ 7.5–8.5 (pyridine-H) | Confirm substituent integration |
| ¹³C NMR | δ ~150–160 (pyrimidine C), ~165–170 (amide C=O) | Validate backbone structure |
| IR | ~1650–1750 cm⁻¹ (amide I band) | Identify amide bond formation |
Q. How can computational methods assist in designing reaction pathways for this compound?
Methodological Answer: Computational tools like quantum chemical reaction path searches (e.g., via ICReDD’s workflow) can predict feasible pathways by:
Transition State Analysis : Identify energy barriers for key steps (e.g., coupling reactions).
Solvent/Reagent Screening : Simulate solvent effects (e.g., DMF vs. THF) on reaction yields .
Machine Learning : Prioritize reaction conditions from historical data (e.g., temperature, catalyst loading) .
Example Workflow:
Q. What spectroscopic techniques are critical for confirming structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Resolve stereochemistry and substitution patterns (e.g., distinguishing pyrazole vs. pyridine protons) .
- 2D NMR (COSY, HSQC) : Assign coupled protons and carbons (e.g., piperidine ring connectivity) .
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement (e.g., confirming sp³ hybridization in piperidine) .
Q. Table 2: Spectroscopic Techniques and Applications
| Technique | Application | Example Data |
|---|---|---|
| HSQC | Correlate ¹H-¹³C bonds | Piperidine C-H assignments |
| X-ray | Spatial arrangement | Bond lengths/angles (e.g., pyrazole-pyrimidine dihedral angle) |
Advanced Research Questions
Q. How to resolve contradictions in spectral data during structure elucidation?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotamers) or impurity overlap . Strategies include:
Variable-Temperature NMR : Suppress signal broadening (e.g., piperidine ring puckering) .
Crystallographic Validation : Compare NMR-predicted vs. X-ray-derived structures .
High-Resolution MS : Rule out isobaric impurities (e.g., isotopic patterns for Cl/Br-containing byproducts) .
Q. What strategies optimize crystallization conditions for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow crystal growth .
- Vapor Diffusion : Optimize supersaturation via hanging-drop methods .
- Additive Screening : Introduce co-crystallizing agents (e.g., crown ethers for piperidine derivatives) .
Critical Parameters:
Q. How to employ statistical design of experiments (DoE) to improve synthesis efficiency?
Methodological Answer: DoE reduces trial-and-error by systematically varying parameters:
Factorial Design : Screen variables (e.g., temperature, catalyst ratio) .
Response Surface Methodology (RSM) : Optimize yield/purity trade-offs (e.g., amidation step) .
Example DoE Setup for Coupling Reaction:
| Factor | Range |
|---|---|
| Temperature | 60–100°C |
| Catalyst Loading | 1–5 mol% |
| Reaction Time | 12–24 h |
Outcome Analysis:
Q. What methods are effective in identifying and quantifying synthetic impurities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
